molecular formula C13H13NO B1610754 1,2,3,4-Tetrahydroacridin-4-ol CAS No. 26625-27-4

1,2,3,4-Tetrahydroacridin-4-ol

Cat. No.: B1610754
CAS No.: 26625-27-4
M. Wt: 199.25 g/mol
InChI Key: OLJYSJLNRINXMK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroacridin-4-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their polycyclic planar structures, which allow them to intercalate within DNA and RNA. This intercalation can lead to DNA cross-links and strand breaks, making acridine derivatives significant in various biological and medicinal applications .

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroacridin-4-ol typically involves the reduction of acridone derivatives. One common method includes the reduction of 9-chloroacridine with sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial production methods often involve similar reduction processes but on a larger scale, utilizing more efficient and cost-effective reagents and conditions. The use of eco-friendly solvents and recyclable catalysts is also being explored to minimize environmental impact .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroacridin-4-ol undergoes various chemical reactions, including:

Major products formed from these reactions include acridone, fully saturated acridine derivatives, and substituted acridine derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydroacridin-4-ol has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1,2,3,4-tetrahydroacridin-4-ol involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, forming hydrogen bonds and stacking interactions. This intercalation can disrupt DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroacridin-4-ol is unique among acridine derivatives due to its specific structure and functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,2,3,4-tetrahydroacridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8,12,15H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJYSJLNRINXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC3=CC=CC=C3C=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482888
Record name 1,2,3,4-Tetrahydroacridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26625-27-4
Record name 1,2,3,4-Tetrahydroacridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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